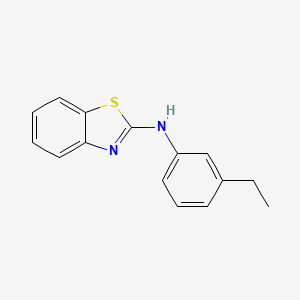

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

N-(3-ethylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-11-6-5-7-12(10-11)16-15-17-13-8-3-4-9-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXDEBXZYZIMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzothiazole Scaffold: a Cornerstone in Drug Discovery

The benzothiazole (B30560) scaffold, a bicyclic ring system composed of a fused benzene (B151609) and thiazole (B1198619) ring, is a privileged structure in the field of drug discovery and development. pcbiochemres.comjchemrev.commdpi.comjchemrev.com Its significance stems from the wide array of pharmacological activities exhibited by its derivatives. This versatile core is a common feature in numerous natural and synthetic compounds that have shown potent biological effects. pcbiochemres.com

The inherent properties of the benzothiazole nucleus, including its aromaticity, planarity, and the presence of nitrogen and sulfur heteroatoms, allow it to interact with a variety of biological targets. This has led to the development of benzothiazole-containing compounds with a broad spectrum of therapeutic potential. pcbiochemres.comjchemrev.com The medicinal chemistry community has been encouraged to synthesize and investigate novel benzothiazole derivatives due to their demonstrated efficacy in various disease models. jchemrev.com

The diverse pharmacological activities associated with the benzothiazole scaffold are summarized in the table below.

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Analgesic | Pain Management |

| Anticonvulsant | Neurology |

| Antiviral | Infectious Diseases |

| Antitubercular | Infectious Diseases |

| Antidiabetic | Metabolic Disorders |

| Antimalarial | Infectious Diseases |

Rationale for Investigating N 3 Ethylphenyl 1,3 Benzothiazol 2 Amine and Its Derivatives

The academic pursuit of N-(3-ethylphenyl)-1,3-benzothiazol-2-amine and its related derivatives is driven by the established therapeutic potential of the N-substituted 2-aminobenzothiazole (B30445) class of compounds. The core structure provides a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. The rationale for investigating this specific compound is rooted in the principles of structure-activity relationship (SAR) studies.

In drug design, even minor structural modifications to a parent compound can lead to significant changes in its biological activity, selectivity, and pharmacokinetic profile. The introduction of an ethyl group at the meta-position (position 3) of the N-phenyl ring is a deliberate modification aimed at exploring its impact on the molecule's interaction with biological targets. Such substitutions can influence factors like lipophilicity, steric hindrance, and electronic properties, all of which are critical for a drug's efficacy.

The investigation into this compound is part of a broader effort to systematically explore the chemical space around the N-aryl-1,3-benzothiazol-2-amine scaffold. By synthesizing and evaluating a library of analogs with varying substituents on the phenyl ring, researchers can build a comprehensive understanding of the SAR for a particular biological activity. This knowledge is instrumental in the rational design of more potent and selective drug candidates.

Research Trajectories for N Substituted Benzothiazol 2 Amine Analogs

Established Synthetic Pathways for 2-Aminobenzothiazoles

The foundational 2-aminobenzothiazole scaffold can be constructed through several reliable methods, which primarily involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring. mdpi.com

The most conventional and widely utilized method for synthesizing the 2-aminobenzothiazole core involves the condensation and subsequent cyclization of 2-aminothiophenol (B119425) with a variety of reagents that provide the C2 carbon and the exocyclic amine nitrogen. mdpi.comresearchgate.net This approach is valued for its directness and versatility.

Common synthetic strategies starting from 2-aminothiophenol include:

Reaction with Cyanogen (B1215507) Halides: The reaction of 2-aminothiophenol with cyanogen bromide or chloride leads directly to the formation of 2-aminobenzothiazole.

Condensation with Isothiocyanates: This pathway involves the reaction of 2-aminothiophenol with an isothiocyanate. The initial reaction forms a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield an N-substituted 2-aminobenzothiazole. rsc.orgresearchgate.net

Reaction with Thiourea Derivatives: Oxidative cyclization of thioureas derived from 2-aminothiophenol is another common route. researchgate.net

Condensation with Aldehydes: 2-Aminothiophenol can be condensed with various aldehydes, often in the presence of an oxidizing agent, to form 2-substituted benzothiazoles. mdpi.commdpi.comresearchgate.net For the synthesis of 2-amino derivatives, this pathway is less direct but forms the basis for many related structures.

Table 1: Selected Cyclization Reactions Using 2-Aminothiophenol

| Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aryl/Alkyl Isothiocyanates | Benzene, Reflux | N-Aryl/Alkyl-1,3-benzothiazol-2-amine | researchgate.net |

| Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Aryl-1,3-benzothiazole | mdpi.com |

| Nitriles | Copper Catalyst | 2-Substituted-1,3-benzothiazole | organic-chemistry.org |

| β-Diketones | Brønsted Acid, Oxidant-free | 2-Substituted-1,3-benzothiazole | mdpi.com |

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single operation without isolating intermediates. nih.gov A notable one-pot strategy involves the reaction of 2-haloanilines (e.g., 2-iodo-, 2-bromo-, or 2-chloroaniline) with isothiocyanates or dithiocarbamates. rsc.orgtandfonline.com These reactions are typically catalyzed by transition metals, such as copper, which facilitate the crucial intramolecular C-S bond formation. rsc.orgresearchgate.net

For instance, a sustainable method has been developed for synthesizing 2-aminobenzothiazoles from in situ generated 2-halothioureas using a copper(I) catalyst in water. rsc.orgresearchgate.net This approach is advantageous as it avoids organic solvents and proceeds efficiently. While (o-iodoaryl) thioureas react smoothly with only a catalytic amount of copper iodide, the less reactive bromo and chloro analogues require the addition of a base and a ligand to achieve high yields. rsc.org Another efficient one-pot method involves the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions. mdpi.com

Table 2: Comparison of One-Pot Synthetic Strategies

| Starting Materials | Catalyst/Reagents | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Haloanilines, Dithiocarbamates | CuO, KOt-Bu | N/A | High efficiency for various haloanilines | tandfonline.com |

| 2-Haloanilines, Isothiocyanates | Copper(I) Iodide | Water | Sustainable, uses water as solvent | rsc.orgresearchgate.net |

| Cyclohexanones, Thioureas | Iodine, O₂ | N/A | Metal-free, mild conditions | organic-chemistry.org |

| Aryl Methyl Ketones, 2-Aminobenzenethiol | TsNBr₂, DMSO | DMSO | Metal-free | mdpi.com |

Targeted Synthesis of N-Aryl-1,3-benzothiazol-2-amines

The synthesis of a specifically substituted compound like N-(3-ethylphenyl)-1,3-benzothiazol-2-amine requires strategies that can precisely install the N-aryl group. This can be achieved either by building the benzothiazole ring from a substituted aniline (B41778) precursor or by functionalizing a pre-formed 2-aminobenzothiazole core.

The formation of the N-aryl bond is a critical step. A primary method for synthesizing N-aryl-2-aminobenzothiazoles involves the oxidative cyclization of an N-arylthiourea. nih.gov For the target molecule, this would begin with the reaction of 3-ethylaniline (B1664132) with a thiocyanate (B1210189) source (e.g., potassium thiocyanate) to form N-(3-ethylphenyl)thiourea. This intermediate is then cyclized, often using bromine in acetic acid, to yield this compound. nih.govnih.gov

Alternatively, the amide linkage can be formed through nucleophilic acyl substitution. nih.gov This involves reacting 2-aminobenzothiazole with an activated carboxylic acid derivative, such as an acyl chloride. For example, benzothiazole amide derivatives have been synthesized by reacting 2-aminobenzothiazole with various cinnamic acid chlorides. nih.gov This approach can be generalized using standard peptide coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid and the 2-amino group of the benzothiazole. researchgate.net

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann amination, represent another powerful strategy. This would involve coupling 2-aminobenzothiazole with a haloarene like 1-bromo-3-ethylbenzene, or conversely, coupling a 2-halobenzothiazole with 3-ethylaniline, typically using a palladium or copper catalyst. organic-chemistry.org

An alternative synthetic route involves modifying the N-phenyl ring after the N-phenyl-1,3-benzothiazol-2-amine scaffold has been assembled. This typically involves electrophilic aromatic substitution. byjus.com The amino group linking the phenyl ring to the benzothiazole core is a powerful ortho-, para-directing and activating group. byjus.com

Therefore, a reaction like Friedel-Crafts alkylation on N-phenyl-1,3-benzothiazol-2-amine using an ethylating agent (e.g., ethyl bromide with a Lewis acid catalyst like AlCl₃) would be expected to introduce the ethyl group primarily at the para-position (position 4) of the phenyl ring, and potentially the ortho-position (position 2). byjus.com This makes the regioselective synthesis of the meta-substituted target compound, this compound, via this method challenging. The high reactivity of the N-phenylamine system can also lead to polysubstitution. byjus.com

Nucleophilic aromatic substitution on the phenyl ring is also a possibility, but typically requires the presence of strong electron-withdrawing groups and a good leaving group, which are not present in the case of adding an ethyl group. mdpi.com

Green Chemistry Principles in Benzothiazole Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzothiazoles has been a fertile ground for the application of green chemistry principles to minimize hazardous waste and energy consumption. bohrium.comairo.co.in

Key green approaches include:

Use of Green Solvents: Water and ionic liquids have been employed as alternative reaction media, replacing volatile and often toxic organic solvents. rsc.orgairo.co.inorgchemres.org Reactions performed "on-water" can sometimes show accelerated rates due to hydrophobic effects. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reaction rates, often leading to shorter reaction times and higher yields with reduced energy consumption. mdpi.comairo.co.inorgchemres.org

Catalysis: The use of reusable heterogeneous catalysts, biocatalysts like enzymes (e.g., laccase), or metal-free organocatalysts reduces waste and avoids the use of toxic heavy metals. mdpi.comairo.co.in For example, a simple and efficient method for synthesizing 2-arylbenzothiazole derivatives utilizes an inexpensive commercial laccase as a catalyst at room temperature. mdpi.com

Solvent-Free Reactions: Performing reactions by directly mixing and heating reactants without any solvent is a highly effective green method that eliminates solvent waste entirely. airo.co.in

Table 3: Green Chemistry Approaches in Benzothiazole Synthesis

| Green Principle | Method/Reagent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Alternative Solvent | Copper Sulfate in Water/Glycerol | Ultrasonic Irradiation | Inexpensive catalyst, simple work-up, high yield | orgchemres.org |

| Alternative Energy | Microwave Irradiation | Ethanol, 80°C, 10 min | Reduced reaction times and energy consumption | airo.co.in |

| Biocatalysis | Commercial Laccase | Room Temperature | Mild conditions, environmentally friendly catalyst | mdpi.com |

| Solvent-Free Synthesis | p-Toluene sulfonic acid (PTSA) | 100°C, 1 hour | Avoids hazardous solvent disposal, reduces waste | airo.co.in |

| CO₂ as Reagent/Catalyst | CO₂-alcohol system | Mild conditions | Uses CO₂ as a renewable C1 source, simple post-processing | researchgate.net |

Advanced Synthetic Techniques for Optimized Yield and Purity

The efficient synthesis of N-aryl-1,3-benzothiazol-2-amines, including the target compound this compound, relies on advanced methods that enhance reaction rates, yields, and product purity. These techniques often represent significant improvements over conventional heating methods, which may require long reaction times and result in lower yields.

Microwave-Promoted Reactions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering substantial advantages for the preparation of benzothiazole derivatives. arabjchem.orgcore.ac.uk This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and a significant acceleration of reaction rates. arabjchem.org For the synthesis of benzothiazoles, reactions that might take several hours using conventional refluxing can often be completed in a matter of minutes under microwave conditions. arabjchem.orgjapsonline.com

The benefits of microwave-promoted reactions include:

Reduced Reaction Times: Dramatic decreases in synthesis duration are commonly observed. For instance, certain benzothiazole syntheses that require 4 to 6 hours conventionally can be finished within 1 to 2 minutes. arabjchem.org

Improved Yields: Microwave irradiation can lead to higher product yields, sometimes increasing them by 12% to 20% compared to traditional methods. core.ac.uk

Enhanced Purity: The rapid and uniform heating often minimizes the formation of by-products, simplifying purification.

Green Chemistry Alignment: This method frequently requires less solvent, aligning with the principles of green chemistry. nih.gov

The synthesis often involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or other carbonyl-containing compound. researchgate.net The use of microwave ovens, including domestic models, has been reported, demonstrating the accessibility of this technology for synthetic chemistry. arabjchem.org

Catalytic Synthetic Methodologies

Catalysis plays a crucial role in the synthesis of benzothiazole derivatives by providing alternative reaction pathways with lower activation energies, thus improving efficiency and selectivity. Various catalytic systems, including transition metals and green catalysts, have been successfully employed.

Transition metal catalysis is a prominent strategy for forming the benzothiazole ring. researchgate.net Catalysts based on ruthenium (RuCl₃) and palladium (Pd(OAc)₂) have been used for the intramolecular oxidative cyclization of N-arylthioureas to produce 2-aminobenzothiazoles in high yields. researchgate.net Other approaches involve copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. nist.gov These methods are valued for their efficiency and broad applicability to a range of substrates.

In line with the growing emphasis on sustainable chemistry, "green" catalysts and solvent-free conditions are increasingly favored. nist.gov Heterogeneous catalysts, such as SnP₂O₇, have been used for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields (87–95%) in very short reaction times (8–35 minutes). A key advantage of such catalysts is their reusability without significant loss of activity. nist.gov Lewis acid catalysts like Zr(IV) supported on natural polymers such as Gum Arabic have also been utilized for one-pot synthesis of benzothiazoles under solvent-free conditions, highlighting the advantages of high efficiency and the use of cheap, recyclable catalysts. nist.gov

Spectroscopic and Elemental Characterization for Structural Elucidation

The primary techniques used for structural elucidation are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.netmdpi.com

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibration frequencies. researchgate.net

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur), which is compared against the calculated theoretical values to confirm the empirical formula. researchgate.netmdpi.com

The tables below present representative data for analogous compounds to illustrate the expected spectroscopic and elemental signatures.

Illustrative Data for a Related Benzothiazole Derivative: 6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine researchgate.net

Interactive Table: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 8.34 | Triplet | 1H | NH-benzothiazole |

| 7.48 | Singlet | 1H | H7 (benzothiazole) |

| 7.27 | Doublet | 3H | H11, H15 (benzyl) and H4 (benzothiazole) |

| 7.17 | Doublet | 2H | H12, H14 (benzyl) |

| 7.03 | Doublet | 1H | H5 (benzothiazole) |

| 4.51 | Doublet | 2H | Ar-CH₂N |

| 2.40 | Singlet | 3H | CH₃-benzothiazole |

| 2.20 | Singlet | 3H | Ar-CH₃ |

In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic proton signals for both the benzothiazole and the 3-ethylphenyl rings, and a signal for the amine (NH) proton.

Interactive Table: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| 165.97 | C=N (C2-benzothiazole) |

| 150.81 | C-S (C7a-benzothiazole) |

| 136.55, 136.42 | Quaternary Ar-C |

| 130.94, 130.50 | Quaternary Ar-C |

| 129.37 | Ar-CH |

| 127.86 | Ar-CH |

| 127.00 | Ar-CH |

| 121.34 | Ar-CH |

| 118.20 | Ar-CH |

| 47.45 | Ar-CH₂N |

| 21.22 | CH₃-benzothiazole |

| 21.15 | Ar-CH₃ |

For this compound, the ¹³C NMR spectrum would show signals corresponding to the carbons of the benzothiazole ring, the 3-ethylphenyl ring, and the two carbons of the ethyl group.

Interactive Table: Representative Mass Spectrometry and Elemental Analysis Data

| Analysis Type | Data |

| Mass Spec. (MS) | m/z (%): 269.1 (M⁺+1, 100), 268.1 (M⁺, 95) |

| Elemental Analysis | Calculated for C₁₆H₁₆N₂S: C, 71.60%; H, 6.01%; N, 10.44%; S, 11.95% |

| Found: C, 71.59%; H, 5.99%; N, 10.45%; S, 11.92% |

The mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight (C₁₅H₁₄N₂S = 254.35 g/mol ). Elemental analysis would confirm the percentage composition of C, H, N, and S in the purified sample.

Impact of Substituent Modifications on the Benzothiazole Nucleus

The properties of the benzothiazole moiety are strongly influenced by the nature and position of its substitutions. mdpi.comnih.gov Variations in the substituents on the benzothiazole nucleus can profoundly affect the interaction of these molecules with their biological targets. srce.hr This core structure is a key motif in a wide array of biologically active compounds, and modifications are a primary strategy for optimizing activity. nih.govnih.gov

Influence of Substitutions at the C-2 Position of the Benzothiazole Core

The C-2 position of the benzothiazole ring is a frequent site for chemical modification to modulate biological activity. mdpi.comnih.gov A diverse range of functional groups introduced at this position has led to compounds with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and plant growth-regulating properties. chemistryjournal.netagriculturejournals.czresearchgate.net Structure-activity relationship studies have shown that the substituent at the C-2 position plays a pivotal role in defining the therapeutic potential of the molecule. researchgate.net

For instance, the introduction of aryl or alkyl groups can affect the chemical stability and pharmacokinetic properties of the compounds. researchgate.net Research into 2-(sulfonamido) benzothiazoles demonstrated that electron-withdrawing groups (such as -NO2, -COOH, and halogens) generally conferred greater antitubercular activity compared to unsubstituted analogs. chemistryjournal.net In the context of anticancer activity, 2-substituted benzothiazoles have been identified as promising agents, with the nature of the substituent being a key determinant of potency. researchgate.net Similarly, various 2-substituted derivatives have been reported to exhibit significant plant growth regulatory effects, demonstrating either auxin-like or cytokinin-like activities depending on the specific group attached. agriculturejournals.czresearchgate.net

Table 1: Influence of C-2 Substitutions on Benzothiazole Biological Activity This table is interactive and can be sorted by clicking on the column headers.

| C-2 Substituent Group | Biological Activity Investigated | Observed Effect on Activity |

|---|---|---|

| 2-(4-acetamidophenyl sulfonamido) | Antitubercular | Active, potency influenced by other ring substitutions. chemistryjournal.net |

| 2-(4-amino phenyl sulfonamido) | Antitubercular | Active, with electron-withdrawing groups enhancing potency. chemistryjournal.net |

| 2-Aryl/Alkyl Groups | General Biological Activity | Affects chemical stability and pharmacokinetic properties. researchgate.net |

| 2-Thiourea Linker | Anticancer | Enhances anticancer properties. researchgate.net |

| 2-Phenyl (with varied substitutions) | Anticancer | Substitutions on the 2-phenyl ring significantly modulate antiproliferative activity. researchgate.net |

| Various 2-R substituted derivatives | Plant Growth Regulation | Displayed concentration-dependent stimulation of growth in various plant assays. agriculturejournals.czresearchgate.net |

Role of the Thiazole Ring in the Bicyclic System

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a fundamental component of the benzothiazole scaffold and is crucial for its biological activity. nih.govresearchgate.netglobalresearchonline.net This ring system is a common feature in numerous FDA-approved drugs and other pharmacologically active compounds. nih.gov The presence and arrangement of the heteroatoms within the thiazole ring are key to its function. rsc.org

Contribution of the N-(3-ethylphenyl) Moiety to Biological Activity

The N-aryl substituent at the 2-amino position of the benzothiazole core is a critical determinant of biological activity. In the case of this compound, the 3-ethylphenyl group provides a specific combination of steric and electronic properties that influence the molecule's interaction with its biological targets.

Positional Isomerism Effects on the Phenyl Ring (e.g., Ortho, Meta, Para Substitution)

The position of substituents on the N-phenyl ring significantly impacts the biological activity of 2-aminobenzothiazole analogs. SAR studies have consistently shown that ortho, meta, and para isomers can exhibit vastly different potencies and even different biological profiles. mdpi.com

In the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, researchers found that placing fluoro, chloro, bromo, methyl, or methoxy (B1213986) groups in the ortho position of the N-phenyl ring yielded potent dual inhibitors. escholarship.org Conversely, moving these same groups to the meta and para positions resulted in a significant loss of potency against the FAAH enzyme. escholarship.org Another study investigating benzothiazole-phenyl analogs as multi-target ligands found that trifluoromethyl groups were well-tolerated at the ortho and para positions. nih.gov For certain anticonvulsant benzothiazole derivatives, maximum potency was achieved when the phenyl ring was substituted with a chlorine atom at the ortho or para position. researchgate.net This highlights a clear preference for substitution at specific positions, which likely relates to the optimal orientation of the molecule within the binding site of its target protein.

Table 2: Effect of Positional Isomerism on the N-Phenyl Ring of Benzothiazole Analogs This table is interactive and can be sorted by clicking on the column headers.

| Substituent | Position | Target/Activity | Observed Effect on Potency |

|---|---|---|---|

| -F, -Cl, -Br, -CH3, -OCH3 | Ortho | sEH/FAAH Inhibition | Yielded potent dual inhibitors. escholarship.org |

| -F, -Cl, -Br, -CH3, -OCH3 | Meta/Para | FAAH Inhibition | Led to a loss of inhibition potency. escholarship.org |

| -CF3 | Ortho/Para | sEH/FAAH Inhibition | Well-tolerated by the target enzymes. nih.gov |

| -Cl | Ortho/Para (2- or 4-position) | Anticonvulsant | Resulted in maximum potency. researchgate.net |

| -NO2 | Ortho vs. Meta vs. Para | Optical Properties | The position of the nitro group induced changes in UV/Vis absorption spectra. mdpi.com |

Effects of Alkyl Chain Length and Branching, Specifically the Ethyl Group

This increase in lipophilicity can influence pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by affecting the molecule's ability to cross biological membranes. The ethyl group is also a weak electron-donating group, which can subtly alter the electron density of the phenyl ring. Furthermore, its size and flexibility introduce specific steric constraints that can either promote or hinder effective binding to a biological target, depending on the topology of the binding site. The selection of an ethyl group over other alkyl substituents is often a result of optimizing this balance between lipophilicity, electronic character, and steric bulk to achieve desired biological activity.

Analysis of Electronic and Steric Effects of Phenyl Substitutions

The biological activity of N-phenyl-1,3-benzothiazol-2-amine analogs is governed by a complex interplay of the electronic and steric properties of the substituents on the phenyl ring. ubaya.ac.id These properties directly influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), modifies the electron distribution across the aromatic system. This can impact the pKa of the 2-amino group and the molecule's ability to participate in electrostatic or π-stacking interactions within a receptor binding pocket. For example, studies on various benzothiazole derivatives have shown that the presence of strong EWGs like nitro (-NO2) or trifluoromethyl (-CF3) groups can significantly enhance biological activity in some contexts, while EDGs like methyl (-CH3) or methoxy (-OCH3) are favorable in others. chemistryjournal.netnih.govresearchgate.net The placement of a trifluoromethyl group, a potent EWG, was found to be well-tolerated at the ortho and para positions of the phenyl ring in a series of enzyme inhibitors. escholarship.orgnih.gov

Steric Effects: The size, shape, and conformation of substituents create steric bulk, which plays a crucial role in determining the complementarity between the ligand and its binding site. A bulky substituent may prevent the molecule from adopting the optimal conformation for binding, while a smaller group might not provide sufficient contact to ensure high affinity. Regression analysis on N-benzoyl-N'-phenylthiourea compounds, which share structural similarities, indicated that steric parameters had a significant effect on their predicted antiviral activity. ubaya.ac.id The favorable activity observed with ortho-substituted phenyl rings in some benzothiazole series suggests that these substituents may fit into a specific hydrophobic pocket or induce a favorable conformation for binding. escholarship.org

Table 3: Electronic and Steric Effects of Phenyl Substituents on Biological Activity This table is interactive and can be sorted by clicking on the column headers.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Activity |

|---|---|---|---|---|

| Halogens (-F, -Cl, -Br) | Ortho, Para | EWG (Inductive) | Moderate | Often enhances potency, position-dependent. escholarship.orgresearchgate.net |

| Trifluoromethyl (-CF3) | Ortho, Para | Strong EWG | Bulky | Generally well-tolerated and can improve activity. escholarship.orgnih.gov |

| Nitro (-NO2) | Ortho, Para | Strong EWG | Moderate | Can increase potency but is position-sensitive. researchgate.net |

| Alkyl (-CH3) | Ortho | Weak EDG | Small | Can be favorable for activity. escholarship.org |

| Methoxy (-OCH3) | Ortho | EDG (Resonance), EWG (Inductive) | Moderate | Can be favorable for activity. escholarship.org |

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and exert a desired activity. For the N-aryl-1,3-benzothiazol-2-amine scaffold, which forms the basis of this compound, pharmacophore elucidation has been pivotal in developing potent and selective inhibitors for various therapeutic targets. The 2-aminobenzothiazole core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological macromolecules. nih.govtandfonline.com At a molecular level, this scaffold can engage in multiple types of interactions, including hydrogen bonds (acting as both a donor and acceptor), π-π stacking, and chalcogen bonds, which contribute to its binding affinity for target proteins. nih.gov

While specific pharmacophore models for this compound are not extensively detailed in the literature, comprehensive studies on its analogs provide significant insights into the structural requirements for various biological activities. These studies reveal that modifications to both the N-phenyl ring and the benzothiazole nucleus are critical for modulating potency and selectivity.

The N-aryl-1,3-benzothiazol-2-amine scaffold has been extensively investigated for its anticancer properties, targeting several key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov

VEGFR-2 Inhibition:

A general pharmacophore model for VEGFR-2 inhibition by 2-aminobenzothiazole derivatives includes:

A Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring is a key hydrogen bond acceptor.

A Hydrogen Bond Donor: The exocyclic amino group (-NH-) acts as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Regions: The fused benzene ring of the benzothiazole core and the N-phenyl substituent provide essential hydrophobic and aromatic interactions within the receptor's binding pocket.

Structure-activity relationship (SAR) studies have demonstrated that the benzothiazole moiety is critical for activity; replacing it with other aryl groups like phenyl or pyridyl leads to a significant decrease in inhibitory potency. nih.gov Furthermore, the substitution pattern on the N-phenyl ring and the benzothiazole ring dictates the compound's efficacy. For instance, hybrid molecules linking the 2-aminobenzothiazole scaffold to other pharmacophores like thiazolidine-2,4-dione have yielded highly potent VEGFR-2 inhibitors. tandfonline.com

EGFR and RAF Kinase Inhibition:

For inhibitors targeting EGFR and RAF kinases, the 2-aminobenzothiazole scaffold again serves as the central pharmacophore. Isosteric replacement of the central phenyl ring in known inhibitors like sorafenib (B1663141) with a benzothiazole scaffold has led to the development of potent dual B-RAF and C-RAF inhibitors. nih.gov In these analogs, the N-phenyl group and substituents on the benzothiazole ring are crucial for achieving high potency. SAR studies on EGFR inhibitors revealed that the substitution pattern on the benzothiazole ring follows a potency order of OEt > H > Me > NO2. nih.gov This indicates that electron-donating groups at this position may enhance activity.

Certain 2-aminobenzothiazole derivatives, such as Riluzole, are used clinically for neurodegenerative diseases. nih.gov The pharmacophore for neuroprotective activity often involves modulation of neuronal ion channels or enzyme inhibition. For instance, substituted 2-aminobenzothiazoles have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The key pharmacophoric features for nNOS inhibition include:

The core 2-aminobenzothiazole structure for essential binding interactions.

Specific substitutions on the benzothiazole ring that can significantly influence selectivity between human and rat nNOS isoforms, highlighting the importance of mapping the topology of the target's active site. nih.gov

The 2-aminobenzothiazole scaffold is also a validated pharmacophore for developing antimicrobial agents. nih.govbenthamscience.com For antibacterial activity against strains like S. aureus, N,N-disubstituted 2-aminobenzothiazoles have shown significant potency. nih.gov The SAR for this class highlights that:

Bis-substitution on the exocyclic amine is optimal for antibacterial activity. nih.gov

The nature of the substituent is critical; for example, an N-propyl imidazole (B134444) moiety was found to be crucial for activity in one series of analogs. nih.gov

The linker between the 2-aminobenzothiazole core and the second substituent is tolerant to variation, with amides, sulfonamides, and alkyl linkers all showing activity. nih.gov Small aromatic or alkyl groups are preferred, while polar substitutions tend to decrease activity. nih.gov

Molecular Mechanisms of Action Elucidation for N 3 Ethylphenyl 1,3 Benzothiazol 2 Amine and Benzothiazole Derivatives

Identification of Putative Molecular Targets and Binding Events

The benzothiazole (B30560) scaffold is a recurring motif in compounds targeting a range of biological molecules. These interactions are fundamental to their observed cellular effects.

Enzyme Interactions and Inhibition Kinetics

Benzothiazole derivatives have been identified as inhibitors of several key enzymes. The nature and specificity of this inhibition vary depending on the specific derivative and the target enzyme.

Studies on benzothiazole derivatives have revealed different modes of enzyme inhibition. For instance, certain sulfonamide-containing benzothiazole compounds have been shown to inhibit dihydropteroate (B1496061) synthase (DHPS) by competing with the enzyme's natural substrate, 4-aminobenzoic acid (PABA). mdpi.com This competitive inhibition is a common mechanism for this class of compounds.

The inhibitory activity of benzothiazole derivatives has been profiled against various enzyme panels, demonstrating a degree of selectivity. For example, novel benzothiazole derivatives incorporating amino acid moieties have shown considerable inhibitory activity against human carbonic anhydrase (hCA) isoforms, with greater effectiveness against hCA V and hCA II compared to hCA I and hCA XIII. nih.gov Similarly, certain 2-aminobenzothiazole (B30445) derivatives have been found to be potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting a potential application in neurodegenerative diseases. nih.govresearchgate.net Other studies have identified 2-aminobenzothiazole derivatives as inhibitors of PI3Kγ and PI3Kβ, with some compounds showing high selectivity for specific isoforms. nih.govnih.gov

Table 1: Enzyme Inhibition by Selected Benzothiazole Derivatives

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Source(s) |

|---|---|---|---|

| Amino acid-benzothiazole conjugates | hCA V, hCA II | Kᵢ values from 2.9 to 88.1 µM | nih.gov |

| 2-Aminobenzothiazole derivatives | AChE, MAO-B | IC₅₀ values in the nanomolar range (e.g., 23.4 nM for AChE, 40.3 nM for MAO-B for compound 4f) | nih.govresearchgate.net |

| 2-Aminobenzothiazole derivatives | PI3Kγ | Inhibition of 47-48% at 100 µM | nih.gov |

| Phenylacetamide benzothiazoles | PI3Kβ | Inhibition rate of up to 88.3% at 1 µM | nih.gov |

Receptor Binding and Ligand-Receptor Interactions

Beyond enzyme inhibition, benzothiazole derivatives have been shown to interact with various cellular receptors. These interactions can trigger or block downstream signaling pathways. A computational analysis of phenylacetamide derivatives of benzothiazole suggested that cannabinoid receptors could be putative targets. mdpi.com Additionally, some 2-phenylbenzothiazole (B1203474) derivatives are known to be high-affinity ligands for the aryl hydrocarbon receptor (AhR). core.ac.ukresearchgate.net

Investigation of Cellular Pathway Modulations in Experimental Systems

The interaction of benzothiazole derivatives with their molecular targets leads to the modulation of various cellular pathways, often culminating in specific cellular responses such as apoptosis or cell cycle arrest.

Modulation of Cell Growth and Apoptosis Pathways

A significant body of research points to the ability of benzothiazole derivatives to inhibit cell proliferation and induce apoptosis in cancer cells. For example, a novel 2-aminobenzothiazole derivative was found to suppress tumor cell proliferation and was associated with the upregulation of ROS levels and DNA double-strand breaks, leading to G2/M cell cycle arrest. nih.gov Several N-1,3-benzothiazol-2-ylbenzamide derivatives have also been identified as potent inducers of apoptosis. researchgate.net Furthermore, studies have shown that some 2-aminobenzothiazole compounds can inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. scilit.com The inhibition of kinases such as CDK2 by certain 2-aminobenzothiazole derivatives can also lead to cell cycle arrest and apoptosis. nih.gov

Table 2: Effects of Benzothiazole Derivatives on Cellular Pathways

| Compound Class | Cellular Effect | Affected Pathways/Molecules | Cell Lines | Source(s) |

|---|---|---|---|---|

| 2-Aminobenzothiazole derivative | G2/M cell cycle arrest, Apoptosis | Increased ROS, DNA double-strand breaks, reduced CDK1 phosphorylation, upregulated CyclinB1 | Nalm6, K562, REH, Molt4, MCF-7, EAC | nih.gov |

| N-1,3-Benzothiazol-2-ylbenzamides | Apoptosis induction | Pro-apoptotic mechanisms | HepG2, MCF-7 | researchgate.net |

| 2-Aminobenzothiazole derivatives | Inhibition of cell migration, S phase cell cycle arrest, Apoptosis | PI3K/p-Akt pathway, downregulation of Bcl-xL and Mcl-1 | MCF-7 | scilit.com |

Interference with Essential Microbial Cellular Processes

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity by targeting and disrupting fundamental cellular processes necessary for the survival of microorganisms. Their mechanisms of action often involve the inhibition of critical enzymes that play vital roles in processes such as DNA replication, cell wall synthesis, and other essential biosynthetic pathways. mdpi.com

One of the key targets for benzothiazole-based compounds is DNA gyrase, an enzyme crucial for DNA replication in bacteria. mdpi.com By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. For instance, certain benzothiazole derivatives have shown potent inhibitory activity against the DNA gyrase B subunit. nih.gov Another vital enzymatic target is dihydropteroate synthase (DHPS), which is involved in the folic acid synthesis pathway—a pathway essential for the production of nucleotides and amino acids in many bacteria. nih.govuobabylon.edu.iq Benzothiazole compounds can act as competitive inhibitors of the DHPS enzyme. uobabylon.edu.iq

Furthermore, enzymes like dihydrofolate reductase and dihydroorotase have also been identified as molecular targets for these compounds. mdpi.comnih.gov Dihydroorotase, in particular, is a key enzyme in the biosynthesis of pyrimidines, which are essential components of DNA and RNA. Inhibition of this enzyme can lead to the disruption of nucleic acid synthesis. Some benzothiazole derivatives have also been found to disrupt the integrity of microbial membranes. mdpi.com

The versatility of the benzothiazole structure allows for modifications that can enhance its efficacy against various microbial strains, including both Gram-positive and Gram-negative bacteria. uobabylon.edu.iqjchr.org Molecular docking studies have been instrumental in predicting the binding affinities of these derivatives to their target microbial enzymes, providing valuable insights into their mechanisms of action. jchr.org

| Enzyme Target | Cellular Process Affected | References |

|---|---|---|

| DNA Gyrase | DNA Replication | mdpi.comnih.gov |

| Dihydropteroate Synthase (DHPS) | Folic Acid Synthesis | nih.govuobabylon.edu.iq |

| Dihydrofolate Reductase | Folic Acid Synthesis | mdpi.comnih.gov |

| Dihydroorotase | Pyrimidine Biosynthesis | mdpi.comnih.gov |

| Peptide Deformylase | Protein Synthesis | nih.gov |

| Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) | Cell Wall Synthesis | nih.gov |

Interventions in Intracellular Signaling Cascades

Beyond their antimicrobial effects, benzothiazole derivatives have been shown to modulate key intracellular signaling pathways that are often dysregulated in various diseases, including cancer and inflammatory conditions. This intervention in cellular communication networks highlights their potential as therapeutic agents targeting host cell functions.

A significant area of investigation has been the impact of benzothiazole compounds on the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. nih.govmdpi.comfrontiersin.org This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govmdpi.com Studies have shown that certain novel benzothiazole derivatives can suppress the PI3K/AKT pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For example, the derivative PB11 has been demonstrated to be highly cytotoxic to cancer cells by inhibiting this pathway. nih.gov Some derivatives have been specifically designed as selective inhibitors of PI3Kβ. mdpi.com

Another important signaling cascade targeted by benzothiazole compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govnih.gov This pathway is crucial for cytokine signaling and immune responses. The benzothiazole derivative BD750 has been found to inhibit T-cell proliferation by affecting the JAK3/STAT5 signaling pathway, suggesting its potential as an immunosuppressant for managing graft rejection and autoimmune diseases. nih.govnih.gov Other research has focused on designing benzothiazole-based derivatives as potent inhibitors of the STAT3 signaling pathway. ebi.ac.uk

The versatility of the benzothiazole scaffold also allows for the modulation of other signaling pathways. For instance, some derivatives have been shown to inhibit both the AKT and ERK signaling pathways. frontiersin.org Furthermore, benzothiazoles can exhibit anti-inflammatory properties by modulating inflammatory pathways and the production of cytokines. jchr.org

| Signaling Pathway | Cellular Function | Effect of Benzothiazole Derivatives | References |

|---|---|---|---|

| PI3K/AKT | Cell growth, proliferation, survival | Inhibition/Suppression | nih.govmdpi.comfrontiersin.org |

| JAK/STAT | Immune response, cytokine signaling | Inhibition | nih.govnih.govebi.ac.uk |

| ERK | Cell proliferation, differentiation | Inhibition | frontiersin.org |

| Mitochondrial Apoptotic Pathway | Programmed cell death | Induction | nih.gov |

Structural Basis of Ligand-Target Recognition and Conformational Dynamics

The biological activity of N-(3-ethylphenyl)-1,3-benzothiazol-2-amine and its analogs is fundamentally governed by their ability to recognize and bind to specific macromolecular targets. The structural features of the benzothiazole scaffold facilitate a range of non-covalent interactions that are crucial for stable ligand-target complex formation. These interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.comaip.org

Molecular docking and computational studies have been pivotal in elucidating the binding modes of these compounds. aip.org For instance, the interaction between benzothiazole derivatives and the enzyme Abl T315I mutant revealed that van der Waals forces are the primary driving force for binding, supplemented by stabilizing hydrogen bonds with key amino acid residues like Met318. aip.org Similarly, studies with lysozyme (B549824) have shown that hydrogen bonding and van der Waals forces play a major role in the interaction, leading to the formation of a stable complex. mdpi.com Aromatic, hydrophobic van der Waals interactions, particularly T-shaped π-π stacking, have been identified as significant contributors to the binding between a benzothiazole derivative and the aromatic amino acid residue TRP108 of lysozyme. mdpi.com

The thermodynamic profile of these interactions often reveals that the binding is an enthalpically driven process. mdpi.com Isothermal titration calorimetry (ITC) is a key experimental technique used to characterize these binding events, providing data on binding constants, stoichiometry, and the thermodynamic parameters of the interaction. mdpi.com

Characterization of Ligand Binding Sites on Target Macromolecules

The specificity of benzothiazole derivatives for their targets is determined by the precise molecular interactions within the ligand-binding site. These binding pockets are characterized by a unique arrangement of amino acid residues that form hydrogen bonds, hydrophobic contacts, and other non-covalent interactions with the ligand.

For example, in the case of the enzyme acetylcholinesterase (AChE), a target for Alzheimer's disease therapy, the binding site is a deep and narrow gorge with a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Benzothiazole derivatives have been designed to interact with residues in this gorge. The loss of interaction with a key residue, Trp86 in the CAS, was found to reduce the binding potency of certain derivatives. rsc.org

In the allosteric binding site of Heat Shock Protein 70 (Hsp70), a chaperone protein, benzothiazole-rhodacyanines are anchored in a deep pocket formed by residues such as R72, K71, T13, F150, P147, and T204. nih.gov The benzyl (B1604629) group of the ligand fits into an adjacent secondary pocket formed by Y149, T222, and T226, engaging in π-stacking interactions with Y149. nih.gov

Docking studies with the Cannabinoid CB1 receptor (CBR1) have shown that a benzothiazole ligand establishes numerous contacts with residues including Phe108, Val110, Phe170, Phe174, His178, and Ser383, highlighting an optimal fit within the binding pocket. mdpi.com For Leishmania major Pteridine Reductase 1 (LmPTR1), the benzothiazole group forms hydrogen bonds with the NADP cofactor and Ser111, while also engaging in π-type interactions with residues like Phe113 and His241. acs.org

Detection of Conformational Changes in Proteins Upon Ligand Binding

The binding of a ligand to a protein is often not a simple lock-and-key event but can induce conformational changes in both the ligand and the protein. These dynamic adjustments are crucial for the biological function and can be detected using various biophysical techniques.

Calorimetric techniques like differential scanning calorimetry (DSC) can also provide insights into ligand-induced conformational changes and protein stability. beta-sheet.org Computational methods, such as molecular dynamics simulations, can further elucidate the dynamic nature of these interactions. mdpi.com Elastic network models have suggested that a benzothiazole ligand can induce allosteric signal propagation in lysozyme, leading to conformational flexing in large blocks of the protein, particularly affecting α-helices. mdpi.com Conformational analysis using density functional theory calculations has also been employed to identify the stable conformers of benzothiazole derivatives. mdpi.com

Computational and Chemoinformatic Analysis of this compound Remains Unexplored in Publicly Available Research

A thorough review of publicly accessible scientific literature reveals a notable absence of specific computational and chemoinformatic studies focused on the compound this compound. While the broader class of benzothiazole derivatives has been the subject of extensive research, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, detailed analyses pertaining to this specific molecule are not available. Consequently, the development of a detailed article on its specific ligand-target interactions and structure-activity profile, as outlined, cannot be completed at this time.

General methodologies for such computational studies are well-established in medicinal chemistry and drug design. Molecular docking simulations are routinely used to predict how a ligand might bind to a protein's active site, providing insights into potential biological targets. Similarly, QSAR models are developed for series of related compounds to correlate their chemical structures with biological activities, aiding in the design of more potent molecules.

However, without specific studies on this compound, any discussion of its binding affinities, key interacting amino acid residues, predicted binding modes, or the physicochemical descriptors that influence its activity would be purely speculative. Adhering to principles of scientific accuracy, this article cannot provide data or analysis that is not supported by dedicated research on the specified compound.

Future computational research focused specifically on this compound would be necessary to generate the data required to populate the detailed sections and subsections requested. Such studies would provide valuable insights into its potential pharmacological profile and guide further experimental investigation.

Computational and Chemoinformatic Approaches in the Study of N 3 Ethylphenyl 1,3 Benzothiazol 2 Amine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a compound such as N-(3-ethylphenyl)-1,3-benzothiazol-2-amine, MD simulations are invaluable for understanding how it interacts with its biological targets, typically proteins, in a dynamic environment that mimics physiological conditions.

A primary application of MD simulations is to assess the stability of the complex formed when a ligand like this compound binds to its target protein. jyoungpharm.orgnih.gov The stability of this complex is crucial for the ligand's efficacy. Simulations are run for extended periods (nanoseconds to microseconds) to observe the dynamic evolution of the protein-ligand complex. nih.gov

Key metrics are analyzed to quantify stability. The Root Mean Square Deviation (RMSD) is a critical parameter that measures the average deviation of atomic positions in the complex from a reference structure over time. A stable RMSD trajectory, where fluctuations reach a plateau, suggests that the ligand has found a stable binding mode within the protein's active site. nih.gov Conversely, large fluctuations or a continuously increasing RMSD may indicate an unstable interaction. For example, in studies of other benzothiazole (B30560) derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex, with minimal fluctuations indicating a stable binding. nih.govjyoungpharm.org

Further analysis involves monitoring protein-ligand contacts, such as hydrogen bonds and hydrophobic interactions, throughout the simulation. The persistence of these interactions over time provides strong evidence of a stable and specific binding event.

MD simulations also allow for the exploration of the conformational landscape of a target protein, both in its unbound (apo) state and when bound to a ligand (holo state). nih.govresearchgate.net Proteins are not static entities; they exist as an ensemble of different conformations. The binding of a ligand can significantly alter this landscape, stabilizing certain conformations over others.

Density Functional Theory (DFT) Studies for Electronic Characteristics and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgnih.gov For this compound, DFT studies provide detailed information about its electronic characteristics and chemical reactivity. These calculations are fundamental for understanding its intrinsic properties and predicting its behavior in chemical reactions and biological interactions. scirp.orgnih.gov

DFT calculations can optimize the molecule's geometry to its lowest energy state, providing accurate bond lengths and angles. nih.gov A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org Such maps are invaluable for predicting where the molecule is likely to interact with other molecules, including biological targets, through electrostatic interactions. researchgate.net

Table 1: Key Parameters Derived from DFT Studies and Their Significance

Pharmacophore Modeling and Virtual Screening for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govresearchgate.net

For a compound class including this compound, a pharmacophore model can be developed based on a set of known active molecules. researchgate.net This model serves as a 3D query for virtual screening of large chemical databases. The goal of virtual screening is to identify novel compounds that match the pharmacophore model and are therefore likely to be active against the same target. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Structure-activity relationship (SAR) analyses of various inhibitors have identified common pharmacophoric features crucial for activity. nih.gov

Table 2: Common Pharmacophoric Features for Benzothiazole-Based Ligands

In Silico Target Prediction and Biological Pathway Analysis

When the specific biological target of a compound like this compound is unknown, computational methods can be employed for target prediction. In silico target prediction, or reverse docking, involves screening the compound against a large library of known protein structures to identify potential binding partners. jksus.org Web-based tools and servers utilize algorithms that predict potential targets based on ligand similarity to known binders or by docking the compound into numerous potential binding sites. nih.gov

Once potential targets are identified, biological pathway analysis can be performed. This involves mapping the predicted targets to known signaling or metabolic pathways. This analysis helps to formulate hypotheses about the compound's mechanism of action and its potential therapeutic effects or side effects. Understanding which pathways are modulated by the compound provides a broader biological context for its activity.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Various computational models and software are used to predict the ADME profile of compounds like this compound from their molecular structure alone. researchgate.netresearchgate.netnih.gov

These in silico tools calculate a range of physicochemical properties and drug-likeness descriptors. Key parameters include lipophilicity (logP), molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict if a compound is likely to have good oral bioavailability. nih.gov Predictions can also extend to gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. nih.gov

Table 3: Key ADME-Related Properties Predicted Computationally

Prediction of Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

A critical aspect of a drug's profile is its interaction with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov These enzymes are responsible for the metabolism of a vast majority of drugs, and inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Computational models, such as those available through the SwissADME web tool, can predict whether a compound is likely to act as an inhibitor of the major CYP isoforms involved in drug metabolism: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. unifr.chtandfonline.com

In silico analysis of this compound predicts potential interactions with several key CYP isoforms. The model suggests that the compound is likely to be an inhibitor of CYP1A2 and CYP2C9. Conversely, the predictions indicate that it is not likely to inhibit CYP2C19, CYP2D6, or CYP3A4. These predictions are based on established structure-activity relationships and machine learning models trained on large datasets of known enzyme inhibitors. nih.gov The predicted inhibition of CYP1A2 and CYP2C9 suggests that co-administration of this compound with other drugs metabolized by these enzymes could potentially lead to altered plasma concentrations and therapeutic effects.

| Cytochrome P450 Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Non-Inhibitor |

| CYP2D6 | Non-Inhibitor |

| CYP3A4 | Non-Inhibitor |

Evaluation of Ligand Efficiency and Drug-Likeness Scores

The concept of "drug-likeness" is a qualitative assessment of a compound's physicochemical properties and their similarity to those of known oral drugs. nih.gov Several rule-based filters are commonly used to assess drug-likeness, including Lipinski's Rule of Five, the Ghose filter, Veber's rule, and Muegge's rule. These rules evaluate parameters such as molecular weight (MW), lipophilicity (Log P), and the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.gov

Computational analysis indicates that this compound exhibits favorable drug-like properties. The compound adheres to Lipinski's Rule of Five, which is a widely used guideline for assessing oral bioavailability. The predicted physicochemical properties fall within the acceptable ranges for all major drug-likeness filters. Specifically, the analysis shows zero violations of the Lipinski, Ghose, Veber, and Muegge rules, suggesting that the compound possesses a physicochemical profile consistent with that of orally bioavailable drugs.

Ligand efficiency (LE) is a metric used to evaluate the binding energy of a ligand on a per-atom basis. It is a measure of how efficiently a molecule binds to its target and is considered a valuable parameter in lead optimization. LE is calculated as the binding affinity (e.g., -ΔG) divided by the number of heavy (non-hydrogen) atoms. As experimental binding affinity data for this compound is not available, a specific LE value cannot be calculated. However, the foundational components for its assessment, such as the number of heavy atoms (18), are readily determined through computational means.

| Parameter/Rule | Predicted Value/Status | Guideline |

|---|---|---|

| Molecular Weight | 254.36 g/mol | Lipinski: <500 |

| Log P (iLOGP) | 4.37 | Lipinski: ≤5 |

| Hydrogen Bond Donors | 1 | Lipinski: ≤5 |

| Hydrogen Bond Acceptors | 3 | Lipinski: ≤10 |

| Lipinski's Rule | Pass (0 violations) | No more than 1 violation |

| Ghose Filter | Pass (0 violations) | - |

| Veber's Rule | Pass (0 violations) | - |

| Muegge's Rule | Pass (0 violations) | - |

Based on a comprehensive search of the available scientific literature, there is no specific experimental data for the compound This compound corresponding to the detailed outline requested. The research landscape extensively covers the biological activities of the broader benzothiazole class of compounds, with many derivatives showing significant antimicrobial and anticancer properties. However, specific studies detailing the in vitro antimicrobial profiles, antiproliferative effects, and cytotoxicity (IC50/CC50 values) for the N-(3-ethylphenyl) substituted variant are not present in the provided search results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that adheres strictly to the provided outline for this specific molecule. The available literature focuses on other analogs within the 2-aminobenzothiazole (B30445) family.

Investigations of Biological Activities in Experimental Models

Antiproliferative and Anticancer Studies in Human Tumor-Derived Cell Lines

Assessment of Selectivity Against Cancer Cell Lines Versus Non-Malignant Cells

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies have evaluated the cytotoxic selectivity of benzothiazole (B30560) derivatives. For instance, a series of newly synthesized 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives were tested for their cytotoxic activity against various cancer cell lines and a healthy mouse embryo fibroblast cell line (NIH3T3) mdpi.com.

One of the compounds, 4d , demonstrated promising selectivity, showing lower cytotoxicity against the healthy NIH3T3 cells compared to the carcinogenic C6, A549, MCF-7, and HT-29 cell lines mdpi.com. In contrast, compound 4e was found to be more cytotoxic to the healthy cell line than to the cancer cell lines, while compound 4h showed higher IC50 values against C6 cancer cells than against NIH3T3 cells mdpi.com. These findings underscore the importance of specific substitutions on the benzothiazole scaffold in determining selective anticancer activity.

Another study focused on benzothiazole aniline (B41778) (BTA) ligands and their platinum (II) complexes, testing their antiproliferative activity against multiple normal and cancerous cell lines. Notably, compounds L1 and L1Pt exhibited selective inhibitory activities against liver cancer cells nih.gov. Research on 2-(4-aminophenyl)benzothiazoles has also highlighted their potent and highly selective nature, being particularly effective against a specific subset of human cancer cell lines in the National Cancer Institute's in vitro screen nih.gov. For example, the lysylamide prodrug of 5F 203, known as Phortress, generated DNA adducts in sensitive MCF-7 and IGROV-1 ovarian cancer cells but not in inherently resistant MDA-MB-435 breast carcinoma cells nih.gov.

The table below summarizes the cytotoxic activity and selectivity of representative benzothiazole derivatives.

Table 1: Cytotoxicity and Selectivity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Non-Malignant Cell Line | IC50 (µM) | Selectivity Profile |

|---|---|---|---|---|---|

| 4d mdpi.com | C6 (Rat brain glioma) | 30 | NIH3T3 (Mouse embryo fibroblast) | > 30 | Selective for cancer cells |

| 4e mdpi.com | A549 (Human lung adenocarcinoma) | 30 | NIH3T3 (Mouse embryo fibroblast) | < 30 | Non-selective |

| 4h mdpi.com | C6 (Rat brain glioma) | 30 | NIH3T3 (Mouse embryo fibroblast) | < 30 | More toxic to normal cells |

| L1 nih.gov | Liver Cancer Cells | - | - | - | Selective inhibitory activity |

| L1Pt nih.gov | Liver Cancer Cells | - | - | - | Selective inhibitory activity |

| Phortress nih.gov | MCF-7 (Breast cancer) | - | MDA-MB-435 (Breast cancer, resistant) | - | No DNA damage in resistant cells |

| Phortress nih.gov | IGROV-1 (Ovarian cancer) | - | - | - | DNA adducts in sensitive cells |

Synergistic Effects in Combinatorial Approaches with Established Agents

The combination of therapeutic agents is a cornerstone of modern cancer therapy, often leading to enhanced efficacy and reduced drug resistance. While specific studies on the synergistic effects of N-(3-ethylphenyl)-1,3-benzothiazol-2-amine in combination with established anticancer agents are not extensively detailed in the reviewed literature, the principle of combination therapy is well-established for benzothiazole derivatives. The potent and selective mechanism of action of some 2-(4-aminophenyl)benzothiazoles, which involves the generation of DNA adducts in sensitive tumor cells, suggests potential for synergistic interactions with DNA-damaging agents or inhibitors of DNA repair pathways nih.gov. Further research is warranted to explore the combinatorial potential of this compound and its analogues with existing chemotherapeutic drugs.

Anti-inflammatory Activity Assessments in In Vitro Models

Inflammation is a key pathological feature of numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Benzothiazole derivatives have been investigated for their potential to modulate inflammatory pathways. In vitro anti-inflammatory activity is often assessed by the ability of a compound to inhibit protein denaturation, as denaturation of proteins is a well-documented cause of inflammation.

A study on newly synthesized benzothiazole derivatives revealed that a sulfonamide derivative, 4a , exhibited potent anti-inflammatory activity in an anti-denaturation assay, with other amide, urea, and thiourea (B124793) derivatives also showing good activity jocpr.com. Another investigation into benzo[d]thiazol-2-amine derivatives found that compounds G10 and G11 displayed significant inhibitory action against COX-1 and COX-2 enzymes, with IC50 values of 5.0 µM and 10 µM, respectively rjeid.compreprints.org. The inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs preprints.org.

Furthermore, a series of benzothiazole derivatives were evaluated for their down-regulatory effects on the pro-inflammatory cytokines IL-6 and TNF-α using ELISA kits, indicating another avenue for their anti-inflammatory action nih.gov.

The table below presents in vitro anti-inflammatory data for selected benzothiazole derivatives.

Table 2: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound/Derivative | Assay | Target | Activity/Result |

|---|---|---|---|

| Sulfonamide derivative (4a) jocpr.com | Anti-denaturation assay | Protein denaturation | Potent anti-inflammatory activity |

| Compound G10 rjeid.compreprints.org | Enzyme inhibition assay | COX-1 | IC50 = 5.0 µM |

| Compound G11 rjeid.compreprints.org | Enzyme inhibition assay | COX-2 | IC50 = 10 µM |

| Various Benzothiazole Derivatives nih.gov | ELISA | IL-6, TNF-α | Down-regulatory effects observed |

Antidiabetic Activity Investigations in Experimental Systems

The search for novel therapeutic agents for diabetes mellitus has led to the exploration of various heterocyclic compounds, including benzothiazole derivatives. Several studies have highlighted their potential as antidiabetic agents. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, with several compounds showing a significant lowering of plasma glucose levels nih.gov.

The proposed mechanism of action for some of these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucose metabolism nih.govresearchgate.net. For instance, compounds 34c and 34d demonstrated 37.63% and 52.35% inhibition of 11β-HSD1 at a 10 µM concentration researchgate.net. Another study on a novel series of benzothiazole derivatives identified compound 3d as having the most prominent hypoglycemic activity in a streptozotocin-induced diabetic rat model koreascience.krresearchgate.net. The glucose-lowering effect of compound 3d was attributed to the presence of a morpholine (B109124) moiety koreascience.krresearchgate.net.

Additionally, in vitro studies on other benzothiazole derivatives have shown moderate alpha-amylase inhibition activity, which is another important target for controlling postprandial hyperglycemia jocpr.com.

The table below summarizes the antidiabetic activity of representative benzothiazole derivatives.

Table 3: Antidiabetic Activity of Benzothiazole Derivatives

| Compound/Derivative | Experimental Model | Key Finding | Proposed Mechanism of Action |

|---|---|---|---|

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides nih.gov | Non-insulin-dependent diabetes mellitus rat model | Significant lowering of plasma glucose | Inhibition of 11β-HSD1 |

| Compound 34c researchgate.net | In vitro enzyme assay | 37.63% inhibition of 11β-HSD1 at 10 µM | Inhibition of 11β-HSD1 |

| Compound 34d researchgate.net | In vitro enzyme assay | 52.35% inhibition of 11β-HSD1 at 10 µM | Inhibition of 11β-HSD1 |

| Compound 3d koreascience.krresearchgate.net | Streptozotocin-induced diabetic rat model | Maximum glucose lowering effect | Presence of morpholine moiety |

| Compounds 5a, 5b, 3d jocpr.com | In vitro enzyme assay | Moderate alpha-amylase inhibition | Inhibition of α-amylase |

Anticonvulsant Activity Evaluation in Preclinical Models

Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs with improved efficacy and safety profiles remains a priority. The benzothiazole nucleus is present in the clinically used drug Riluzole, which has an anticonvulsant spectrum similar to phenytoin (B1677684) nih.gov. This has spurred research into other benzothiazole derivatives as potential anticonvulsant agents.

The anticonvulsant potential of newly synthesized compounds is often evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. In one study, a series of N-[4-(benzothiazole-2-yl) phenyl] 3- and 4-substituted benzene (B151609) sulfonamides were synthesized and evaluated. Compound 9 emerged as the most potent anticonvulsant in the MES model, while compound 8 was the most potent in the PTZ test nih.gov. Another study on N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- nih.govresearchgate.netnih.govthiadiazole-2,5-diamines found that all the synthesized compounds showed protection against seizures in the range of 50-100% in the MES test, with compounds 5b and 5c providing complete protection researchgate.net.

The table below summarizes the anticonvulsant activity of selected benzothiazole derivatives.

Table 4: Anticonvulsant Activity of Benzothiazole Derivatives in Preclinical Models

| Compound/Derivative | Animal Model | Test | Efficacy |

|---|---|---|---|

| Compound 9 nih.gov | Mice | Maximal Electroshock (MES) | Most potent in series |

| Compound 8 nih.gov | Mice | Pentylenetetrazole (PTZ) | Most potent in series |

| Compounds 5b and 5c researchgate.net | Mice | Maximal Electroshock (MES) | 100% protection against seizures |

Analgesic Activity Studies in Experimental Pain Models

Pain management is a critical area of pharmaceutical research, and benzothiazole derivatives have shown promise as potential analgesic agents. The analgesic activity of these compounds is often evaluated in animal models of pain, such as the hot plate test.

In a study of newly synthesized benzo[d]thiazol-2-amine derivatives, compound G11 exhibited the highest analgesic action in the hot plate method rjeid.compreprints.org. Another investigation into twelve new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties found that compounds 17c , 17g , and 17i had significant analgesic activity, with ED50 values comparable to the standard drug celecoxib (B62257) nih.gov. A different study on benzothiazole-benzamides also reported promising analgesic activity for all tested compounds when compared to diclofenac (B195802) biomedpharmajournal.org.

The table below presents the analgesic activity of representative benzothiazole derivatives.

Table 5: Analgesic Activity of Benzothiazole Derivatives

| Compound/Derivative | Experimental Pain Model | Key Finding |

|---|---|---|

| Compound G11 rjeid.compreprints.org | Hot plate method | Highest analgesic action in the series |

| Compound 17c nih.gov | Not specified | ED50 (µM/kg) of 96 (0.5h), 102 (1h), 89 (2h) |

| Compound 17g nih.gov | Not specified | ED50 (µM/kg) of 127 (0.5h), 134 (1h), 156 (2h) |

| Compound 17i nih.gov | Not specified | ED50 (µM/kg) of 84 (0.5h), 72 (1h), 69 (2h) |

| Compounds 3 and 4 biomedpharmajournal.org | Tail immersion test | Highly potent analgesic activity (p < 0.001) |

Other Pharmacological Explorations (e.g., Antioxidant, Anti-HIV, Antimalarial, Anthelmintic, Neuroprotective Activities)

The versatile benzothiazole scaffold has been explored for a wide array of other pharmacological activities.

Antioxidant Activity: Certain thiazole (B1198619) derivatives have demonstrated the ability to act as antioxidants unl.pt.

Anti-HIV Activity: The benzothiazole ring is a known pharmacophore in compounds with anti-HIV properties jocpr.com.

Antimalarial Activity: A systematic review of benzothiazole analogs identified 232 substances with potent antiplasmodial activity against various strains of the malaria parasite researchgate.netnih.gov. Structure-activity relationship studies suggest that the substitution pattern on the benzothiazole scaffold is crucial for antimalarial activity nih.gov.

Anthelmintic Activity: Several benzothiazole derivatives have been synthesized and evaluated for their anthelmintic activity, with some compounds showing promising results ijnrd.org.